molecular formula C26H21BrClNO4 B11091959 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

Cat. No.: B11091959
M. Wt: 526.8 g/mol
InChI Key: QESPOSJCPCRGBQ-UHFFFAOYSA-N
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Description

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is a complex organic compound that features a combination of bromobenzyl, chlorophenyl, methoxy, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate typically involves multiple steps, starting with the preparation of the individual components. The bromobenzyl group can be introduced through a free radical bromination reaction using N-bromosuccinimide (NBS) under light or heat conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and large-scale batch reactors for the Fischer indole synthesis. The final coupling of the bromobenzyl and indole components would be carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield benzaldehyde, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.

    Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The bromobenzyl and chlorophenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate is unique due to its combination of bromobenzyl, chlorophenyl, methoxy, and indole groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H21BrClNO4

Molecular Weight

526.8 g/mol

IUPAC Name

(2-bromophenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C26H21BrClNO4/c1-16-21(14-25(30)33-15-18-5-3-4-6-23(18)27)22-13-20(32-2)11-12-24(22)29(16)26(31)17-7-9-19(28)10-8-17/h3-13H,14-15H2,1-2H3

InChI Key

QESPOSJCPCRGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC4=CC=CC=C4Br

Origin of Product

United States

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